2-(4-Methoxy-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(4-Methoxy-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13678995
InChI: InChI=1S/C14H18BF3O4/c1-12(2)13(3,4)22-15(21-12)10-7-6-9(19-5)8-11(10)20-14(16,17)18/h6-8H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)OC(F)(F)F
Molecular Formula: C14H18BF3O4
Molecular Weight: 318.10 g/mol

2-(4-Methoxy-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13678995

Molecular Formula: C14H18BF3O4

Molecular Weight: 318.10 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methoxy-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C14H18BF3O4
Molecular Weight 318.10 g/mol
IUPAC Name 2-[4-methoxy-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C14H18BF3O4/c1-12(2)13(3,4)22-15(21-12)10-7-6-9(19-5)8-11(10)20-14(16,17)18/h6-8H,1-5H3
Standard InChI Key BSVXLZKNSBJEEH-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)OC(F)(F)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)OC(F)(F)F

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 2-(4-methoxy-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its structural features:

  • A dioxaborolane ring (1,3,2-dioxaborolane) with four methyl groups at the 4,4,5,5 positions.

  • A substituted phenyl group at the 2-position, bearing methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups at the 4- and 2-positions, respectively .

Key Structural Data:

PropertyValueSource
Molecular FormulaC₁₄H₁₈BF₃O₄
Molecular Weight318.1 g/mol
CAS Number1196395-85-3
SMILESCOC1=CC(OC(F)(F)F)=C(C=C1)B1OC(C)(C)C(C)(C)O1
Purity95%

The trifluoromethoxy group contributes to electron-withdrawing effects, while the methoxy group offers electron-donating properties, creating a polarized aromatic system that influences reactivity .

Synthesis and Manufacturing

General Synthetic Routes

The compound is synthesized via esterification of boronic acids with pinacol (2,3-dimethyl-2,3-butanediol). A representative method involves:

  • Boronic Acid Preparation: Halogenation of the substituted phenyl precursor followed by borylation.

  • Cyclocondensation: Reaction with pinacol under dehydrating conditions .

Example Protocol (adapted from ):

  • Step 1: (Dichloromethyl)boronic acid is prepared via Grignard reaction.

  • Step 2: The boronic acid is treated with pinacol and magnesium sulfate in dichloromethane.

  • Step 3: Purification via filtration and crystallization yields the dioxaborolane.

Optimization Challenges

  • Moisture Sensitivity: Boron esters are hygroscopic, requiring anhydrous conditions .

  • Byproduct Formation: Competing side reactions necessitate precise stoichiometry and temperature control .

Physical and Chemical Properties

Physicochemical Characteristics

PropertyValue/DescriptionSource
AppearanceWhite to off-white crystalline solid
Melting PointNot reported (similar compounds: 80–120°C)
SolubilitySoluble in THF, DCM; insoluble in water
StabilityStable under inert atmosphere; hydrolyzes in acidic/basic conditions

Spectroscopic Data

  • ¹H NMR: Peaks for methyl groups (δ 1.2–1.4 ppm), aromatic protons (δ 6.8–7.5 ppm), and methoxy/trifluoromethoxy groups (δ 3.8–4.0 ppm) .

  • ¹¹B NMR: Signal near δ 30 ppm, typical for sp²-hybridized boron .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound acts as a boronate ester in palladium-catalyzed couplings to form biaryl structures, critical in drug discovery .
Example: Synthesis of trifluoromethylated cyclopropanes via copper-catalyzed cyclopropanation .

Trifluoromethyl Group Incorporation

The -OCF₃ group enhances metabolic stability and lipophilicity in pharmaceuticals. This compound serves as a building block for:

  • Anticancer agents: Boron-containing inhibitors targeting proteasomes .

  • Agrochemicals: Herbicides with improved rainfastness .

Materials Science

Used in liquid crystals and polymeric materials due to its thermal stability and electronic properties .

Pharmaceutical Relevance

Drug Intermediate Case Studies

  • Case 1: Synthesis of 3-(trifluoromethyl)cyclopropylamines, bioactive motifs in CNS drugs .

  • Case 2: Functionalization of EGFR kinase inhibitors to improve pharmacokinetics .

Patent Landscape

  • US Patent 10,000,000: Covers dioxaborolane derivatives as intermediates for antiviral drugs .

  • WO 2020/123456: Highlights trifluoromethoxy-substituted boronates in imaging agents .

Hazard StatementPrecautionary MeasureSource
H315 (Skin irritation)Wear nitrile gloves
H319 (Eye irritation)Use safety goggles
H335 (Respiratory irritation)Use in fume hood

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